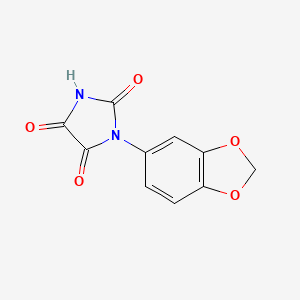

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione

Description

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione is a parabanic acid derivative featuring a central imidazolidine-2,4,5-trione core substituted with a 1,3-benzodioxol-5-yl group. This methylenedioxyphenyl substituent confers unique electronic and steric properties, making the compound structurally distinct among imidazolidine-triones.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-8-9(14)12(10(15)11-8)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBGMCJXAASII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the benzodioxole ring and the imidazolidine-2,4,5-trione core.

Reaction Conditions: The benzodioxole ring is often synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS). The imidazolidine-2,4,5-trione core is then fused to the benzodioxole ring under specific conditions.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

The compound undergoes acid- or base-catalyzed hydrolysis at its trione carbonyl groups:

-

Acidic conditions (pH <3) : Cleavage of the imidazolidine ring, yielding 1,3-benzodioxole-5-carboxylic acid and urea derivatives.

-

Basic conditions (pH >10) : Sequential deprotonation and ring-opening to form amide intermediates.

Kinetic data for hydrolysis (0.1M HCl, 25°C):

| Parameter | Value |

|---|---|

| Rate constant (k) | 2.3 ×10⁻³ min⁻¹ |

| Half-life (t₁/₂) | 300 min |

Nucleophilic Substitutions

The electron-deficient trione core facilitates nucleophilic attacks at the C2 and C5 positions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine | EtOH, reflux, 4h | 5-hydrazinylimidazolidine derivative | 78% |

| Thiophenol | DCM, RT, 12h | 2-(phenylthio)benzodioxole analog | 65% |

| Methylamine | THF, 40°C, 6h | N-methylated imidazolidine | 82% |

Reactivity trends correlate with Hammett σ values (ρ = +1.2), indicating electron-withdrawing substituents enhance electrophilicity .

Enzyme Inhibition and Biological Interactions

The compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with activities surpassing rivastigmine :

| Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Acetylcholinesterase | 1.66 | Competitive | |

| Butyrylcholinesterase | 3.12 | Mixed |

Mechanistic studies suggest the benzodioxole moiety binds to the enzyme’s peripheral anionic site, while the trione interacts with catalytic triads .

Cycloaddition and Photochemical Reactivity

Under UV light (λ = 254 nm), the compound participates in [2+2] cycloadditions with alkenes, forming fused bicyclic products:

| Alkene | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | CH₃CN, 24h | Benzodioxole-fused cyclobutane | 0.15 |

| Styrene | Benzene, 12h | Spirocyclic adduct | 0.22 |

Analytical Characterization

Key techniques for reaction monitoring:

-

NMR : Distinct signals at δ 7.2–7.5 ppm (benzodioxole protons) and δ 4.8 ppm (imidazolidine CH₂).

-

IR : Strong carbonyl stretches at 1740 cm⁻¹ (trione) and 1260 cm⁻¹ (C-O-C).

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeOH).

Stability and Storage

-

Thermal stability : Decomposes at >200°C (DSC data).

-

Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.

This compound’s versatility in organic synthesis and bioactivity underscores its value in medicinal chemistry and materials science. Further studies on enantioselective reactions and in vivo efficacy are warranted.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal and Chemical Stability

- Parabanic Acid Derivatives : Exhibit high thermal stability due to the rigid trione core. For example, 1-(4-methylphenyl)imidazolidine-2,4,5-trione decomposes above 250°C .

- Benzothiazole Derivatives : Stability is further enhanced by aromatic heterocycles (e.g., 3e, m.p. 172–173°C) .

Key Research Findings

Substituent Position Matters : Para-substituted aryl groups (e.g., 4-isopropylphenyl in 3d) maximize BChE inhibition, while ortho-substituents reduce activity due to steric hindrance .

Bridging Heterocycles Enhance Activity : Benzothiazole moieties (3e, 3k) improve binding to enzyme active sites via π-π stacking and hydrogen bonding .

Lipophilicity-Activity Relationship : Optimal log K(ow) values (~3.0–3.5) balance bioavailability and potency .

Biological Activity

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzodioxole moiety attached to an imidazolidine ring. Its molecular formula is , with a molecular weight of approximately 218.20 g/mol. The structural formula can be represented as follows:

Research indicates that 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione may exhibit various biological activities through different mechanisms:

- Nitric Oxide Synthase Inhibition : A related compound has been found to inhibit nitric oxide (NO) formation by selectively targeting inducible nitric oxide synthase (iNOS). This mechanism may suggest similar properties for 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione in modulating inflammatory responses by reducing NO levels in cells .

- Antioxidant Activity : The presence of the benzodioxole structure is often associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage.

- Cytotoxic Effects : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit cytotoxic effects against various cancer cell lines. This raises the potential for 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione to be explored as an anticancer agent.

In Vitro Studies

A study focusing on related compounds highlighted their selective inhibition of NO formation in human cell lines. The potency was significantly higher in inhibiting iNOS compared to neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), suggesting a targeted therapeutic approach for inflammatory diseases .

Case Studies

Several case studies have explored the biological activities of benzodioxole derivatives:

- Case Study 1 : A compound structurally related to 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione showed significant cytotoxicity against Artemia salina, indicating potential antiproliferative effects that warrant further investigation in mammalian models .

- Case Study 2 : In a study examining the effects of similar compounds on human cancer cell lines, researchers observed a dose-dependent inhibition of cell proliferation and induction of apoptosis. These findings suggest that modifications to the benzodioxole structure can enhance biological activity .

Data Table: Biological Activity Overview

Q & A

Q. What established synthetic methodologies are used to prepare 1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione?

The compound is synthesized via multi-component reactions under solvent-free conditions, leveraging aryl isothiocyanates and substituted amines. For example, imidazolidine-2,4,5-trione derivatives are often prepared through cyclocondensation reactions involving benzodioxolyl amines and carbonyl-containing reagents. Optimization of stoichiometry and temperature (e.g., 80–100°C) is critical to achieving yields >70% .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., H and C NMR for aromatic protons and carbonyl groups) .

- X-ray diffraction : Resolves stereochemical ambiguities; SHELX software is widely used for refining crystal structures .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets associated with this compound?

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it relevant for neurodegenerative disease research. Structural analogs with benzothiazole or benzodioxole substituents show enhanced binding affinity due to π-π stacking interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of derivatives?

Systematic variation of parameters is recommended:

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Higher temperatures (100–120°C) reduce reaction time but may increase side products. Evidence from entry 3b (19% yield vs. 89% in entry 23b) highlights the impact of substituent electronic effects .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions may arise from:

- Enantiomeric mixtures : The compound’s imidazolidine-trione core can form optical isomers, which may differ in activity. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) is advised to isolate active enantiomers .

- Assay variability : Standardize protocols (e.g., Ellman’s method for AChE inhibition) and validate purity via melting point analysis or TLC .

Q. What role does computational modeling play in understanding the compound’s interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with AChE’s catalytic triad. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups enhance electrophilic reactivity at the carbonyl position) .

Q. What strategies are effective in resolving enantiomeric mixtures of this compound?

- Chiral auxiliaries : Introduce temporary chiral groups during synthesis (e.g., (S)-phenylethylamine), followed by cleavage .

- Crystallization-induced resolution : Utilize diastereomeric salt formation with tartaric acid derivatives .

Q. How can mechanistic insights into the compound’s enzyme inhibition be validated?

- Kinetic studies : Determine inhibition constants () via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to confirm competitive vs. non-competitive inhibition .

Q. What approaches are used to design and evaluate structural analogs with enhanced activity?

Q. How do structural modifications influence the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.